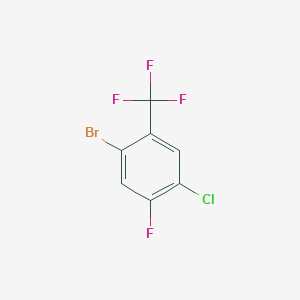

1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene” is an organic compound. It has a strong hydrophobicity and solubility, and high stability . It can be used as a reagent in chemical reactions, often used in organic synthesis for substitution reactions and coupling reactions .

Synthesis Analysis

The synthesis of “1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene” can usually be accomplished by reacting trifluoromethylbenzene with 2-bromophenyl fluoride .

Molecular Structure Analysis

The molecular formula of “1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene” is C7H3BrClF3 . The molecular weight is 259.451 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

“1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene” has strong hydrophobicity and solubility, and high stability . It can be used as a reagent in chemical reactions, often used in organic synthesis for substitution reactions and coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene” include a molecular weight of 259.451 . More detailed properties such as boiling point, melting point, and density were not found in the search results.

Applications De Recherche Scientifique

Organometallic Synthesis

1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene serves as a versatile starting material for organometallic synthesis. It has been used to prepare synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates, demonstrating its utility in complex chemical synthesis processes (Porwisiak & Schlosser, 1996).

Site-selective Metalation

This compound is also significant in the field of regioselective chemistry. It undergoes deprotonation adjacent to the halogen substituent when treated with alkyllithiums, providing a method for achieving optional site selectivities. This property is exploited in synthetic strategies to direct metalation and further reactions to specific sites on the aromatic ring (Mongin, Desponds, & Schlosser, 1996).

Synthetic Route Development

Its application extends to the development of novel synthetic routes. For example, it has been used in the preparation of fluorine-containing phenylacetylenes, showcasing its role in introducing ethynyl groups to aromatic compounds. This method represents a valuable tool for synthesizing complex aromatic compounds with fluoro- or trifluoromethyl substituents, which are of interest in pharmaceutical and materials science (Kodaira & Okuhara, 1988).

Fluorine Compound Synthesis

The compound has been instrumental in advancing the synthesis of fluorine compounds. An abnormal Grignard reaction of halothane with carbonyl compounds was reported, where 1-bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene played a crucial role in yielding various fluorinated products. This research contributes to the development of safer and more efficient methods for synthesizing fluorine-containing compounds, which are highly sought after in the chemical industry (Takagi et al., 1996).

Safety and Hazards

“1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene” is a flammable liquid with a strong irritating smell. Contact with skin and eyes can cause irritation and burns . During operation, appropriate protective equipment should be worn to avoid contact with skin and eyes . Avoid contact with open flames or high heat sources . During storage and use, it needs to be sealed and stored to avoid volatilization and leakage when exposed to air .

Propriétés

IUPAC Name |

1-bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEDNVROIBUYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)

![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)

![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)

![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)

![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)